1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid
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Overview
Description
1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid is an organic compound that features a piperidine ring substituted with a 4-nitrobenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid can be synthesized through a multi-step process involving the nitration of benzoyl chloride followed by the introduction of the piperidine ring. The nitration typically involves the use of concentrated nitric acid and sulfuric acid as catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent reactions in batch reactors. The process requires careful control of temperature and reaction times to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Reduction: Formation of 1-(4-aminobenzoyl)-4-piperidinecarboxylic acid.
Substitution: Formation of various substituted benzoyl derivatives.
Hydrolysis: Formation of piperidinecarboxylic acid and related derivatives.
Scientific Research Applications
1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring and carboxylic acid group contribute to the compound’s ability to bind to proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
4-Nitrobenzoic acid: Shares the nitrobenzoyl group but lacks the piperidine ring.
Piperidinecarboxylic acid: Contains the piperidine ring and carboxylic acid group but lacks the nitrobenzoyl group.
4-Nitrobenzoyl chloride: A precursor in the synthesis of 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid.
Uniqueness: this compound is unique due to the combination of the nitrobenzoyl group, piperidine ring, and carboxylic acid group. This combination imparts specific chemical and biological properties that are not found in the individual components .
Properties
IUPAC Name |
1-(4-nitrobenzoyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-12(9-1-3-11(4-2-9)15(19)20)14-7-5-10(6-8-14)13(17)18/h1-4,10H,5-8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTSLMZECVJNRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353238 |
Source
|
Record name | 1-(4-nitrobenzoyl)-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303994-58-3 |
Source
|
Record name | 1-(4-nitrobenzoyl)-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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